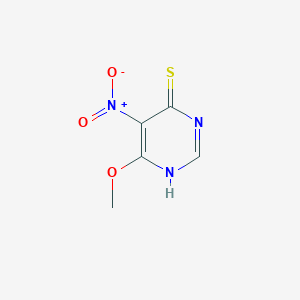

6-methoxy-5-nitro-1H-pyrimidine-4-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-5-nitro-1H-pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3S/c1-11-4-3(8(9)10)5(12)7-2-6-4/h2H,1H3,(H,6,7,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDYUVCRKRVRBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=S)N=CN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398259 | |

| Record name | NSC73512 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7154-33-8 | |

| Record name | 6-Methoxy-5-nitro-4(3H)-pyrimidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7154-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 73512 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC73512 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC73512 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Methoxy 5 Nitro 1h Pyrimidine 4 Thione

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 6-methoxy-5-nitro-1H-pyrimidine-4-thione provides a logical roadmap for its synthesis by breaking down the complex target molecule into simpler, more readily available starting materials. advancechemjournal.comlakotalakes.comresearchgate.net The primary disconnections for this target molecule focus on the sequential introduction of the key functional groups: the thione, the nitro group, and the methoxy (B1213986) group.

The final step in the proposed synthesis is the thionation of the corresponding pyrimidin-4-one. This is a common and effective strategy for introducing a sulfur atom at this position. Therefore, the immediate precursor is identified as 6-methoxy-5-nitro-1H-pyrimidin-4-one .

Next, the introduction of the nitro group at the C-5 position is considered. Electrophilic nitration is a standard method for this transformation. This leads to the precursor 6-methoxy-1H-pyrimidin-4-one . The regioselectivity of this nitration is a critical consideration.

The methoxy group at the C-6 position can be installed via nucleophilic substitution of a suitable leaving group, typically a halide. This points to 6-chloro-1H-pyrimidin-4-one as a key intermediate. This commercially available or readily synthesized compound serves as a versatile building block.

Finally, the pyrimidine (B1678525) ring itself can be constructed through a cyclocondensation reaction. A common and efficient method for constructing the pyrimidine core is the reaction of a 1,3-dicarbonyl compound or its equivalent with a urea (B33335) or thiourea (B124793) derivative. advancechemjournal.comlakotalakes.comresearchgate.net In this case, disconnecting the pyrimidine ring of 6-chloro-1H-pyrimidin-4-one leads back to simple, commercially available starting materials such as diethyl malonate and urea, which after chlorination would yield the key intermediate.

This retrosynthetic pathway provides a clear and logical sequence for the synthesis of the target compound, starting from basic precursors and progressively building complexity.

Conventional Synthetic Routes to 6-Substituted Pyrimidine-4-thiones

The synthesis of 6-substituted pyrimidine-4-thiones is a well-established area of heterocyclic chemistry, with several reliable methods available for the construction of this key structural motif.

Cyclocondensation Approaches

Cyclocondensation reactions are fundamental to the synthesis of the pyrimidine ring. researchgate.net These reactions typically involve the condensation of a three-carbon component with a reagent containing a N-C-N unit, such as urea, thiourea, or guanidine. For the synthesis of 6-substituted pyrimidin-4-ones, a common starting material is a β-keto ester or a malonic ester derivative.

For instance, the reaction of diethyl malonate with urea in the presence of a base like sodium ethoxide is a classical approach to synthesize barbituric acid (pyrimidine-2,4,6(1H,3H,5H)-trione). Modifications of this approach, using appropriately substituted three-carbon synthons, can lead to a variety of 6-substituted pyrimidin-4-ones. These pyrimidin-4-ones can then be converted to the corresponding pyrimidine-4-thiones.

A more direct route to pyrimidine-4-thiones involves the use of thiourea in the cyclocondensation step. The reaction of a β-keto ester with thiourea, for example, can directly yield a pyrimidine-2-thione, which can then be further functionalized. While this provides a thione group, it is at the 2-position rather than the desired 4-position. Therefore, for the synthesis of 4-thiones, a two-step process involving the initial formation of a pyrimidin-4-one followed by thionation is generally more practical.

| Reactants | Conditions | Product Type |

| Diethyl malonate + Urea | Sodium ethoxide | Pyrimidine-2,4,6-trione (Barbituric acid) |

| β-keto ester + Thiourea | Base | 2-Thio-pyrimidin-4-one derivative |

| Substituted amidine + β-keto ester | Ultrasound irradiation | 4-Pyrimidinol derivative |

Thionation Strategies (e.g., using Lawesson's Reagent)

The conversion of a carbonyl group to a thiocarbonyl group is a crucial transformation in the synthesis of the target molecule. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a highly effective and widely used reagent for this purpose. nih.govorganic-chemistry.org It offers a mild and convenient alternative to other thionating agents like phosphorus pentasulfide (P₄S₁₀), often providing higher yields and requiring less harsh reaction conditions. google.comaudreyli.commdpi.com

The thionation of a pyrimidin-4-one precursor, such as 6-methoxy-5-nitro-1H-pyrimidin-4-one, with Lawesson's reagent would proceed by heating the reactants in an inert solvent like toluene (B28343) or dioxane. The mechanism involves the reaction of the carbonyl oxygen with the phosphorus-sulfur reagent to form a thiaoxaphosphetane intermediate, which then fragments to yield the desired thiocarbonyl compound and a stable phosphorus-oxygen byproduct. organic-chemistry.org

The efficiency of the thionation can be influenced by the substituents on the pyrimidine ring. Electron-withdrawing groups can sometimes affect the reaction rate, but Lawesson's reagent is generally robust and compatible with a wide range of functional groups.

| Substrate | Thionating Agent | Typical Conditions | Product |

| Pyrimidin-4-one | Lawesson's Reagent | Toluene or Dioxane, reflux | Pyrimidine-4-thione |

| Amide | Lawesson's Reagent | Toluene, reflux | Thioamide |

| Ketone | Lawesson's Reagent | Toluene, reflux | Thioketone |

Nitration and Methoxylation Strategies in Pyrimidine Synthesis

The regioselective introduction of the nitro and methoxy groups onto the pyrimidine ring is a critical aspect of the synthesis of this compound.

Regioselective Introduction of the Nitro Group

The nitration of pyrimidine derivatives is a key step in the synthesis of the target compound. The position of nitration is heavily influenced by the directing effects of the substituents already present on the ring. In the case of a 6-methoxypyrimidin-4-one precursor, the methoxy group at C-6 is an activating, ortho-, para-directing group, while the carbonyl group at C-4 is a deactivating, meta-directing group. The C-5 position is activated by the C-6 methoxy group, making it the most likely site for electrophilic substitution.

Nitration can be achieved using standard nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid. researchgate.netnih.govresearchgate.net The reaction conditions, including temperature and the concentration of the acids, need to be carefully controlled to achieve selective nitration and avoid side reactions. For example, the nitration of 2,4-diamino-6-hydroxypyrimidine (B22253) to its 5-nitro derivative has been reported using fuming nitric acid in the presence of sulfuric acid. chemicalbook.com Similarly, the nitration of 2-substituted pyrimidine-4,6-diones has been shown to yield 5,5-dinitro derivatives. nih.gov

An alternative approach involves the synthesis of a pyrimidine ring that already contains a nitro group. This can be accomplished by using a nitrated three-carbon precursor in the initial cyclocondensation reaction. For instance, the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine starts from the nitration of diethyl malonate. google.com

Stereoselective Introduction of the Methoxy Group

The term "stereoselective" is not applicable to the introduction of a methoxy group onto the aromatic pyrimidine ring, as this does not create a stereocenter. A more accurate description of the synthetic challenge is the regioselective introduction of the methoxy group.

The most common and effective method for introducing a methoxy group at the C-6 position of a pyrimidine ring is through the nucleophilic substitution of a halide at that position. A key intermediate, 6-chloropyrimidin-4(3H)-one, is a versatile starting material for this transformation. chem-iso.comchemicalbook.comchemicalbook.comichemical.comsigmaaldrich.com This compound can be reacted with sodium methoxide (B1231860) in methanol (B129727) to yield the desired 6-methoxypyrimidin-4(3H)-one. The chlorine atom at the C-6 position is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyrimidine ring nitrogens and the adjacent carbonyl group.

The synthesis of 6-chloropyrimidin-4(3H)-one itself can be achieved from barbituric acid or related compounds through chlorination with reagents like phosphorus oxychloride (POCl₃). google.com This provides a reliable route to the necessary precursor for the methoxylation step.

| Precursor | Reagent | Reaction Type | Product |

| 6-Chloropyrimidin-4(3H)-one | Sodium methoxide | Nucleophilic Aromatic Substitution | 6-Methoxypyrimidin-4(3H)-one |

| 4,6-Dichloropyrimidine | Sodium methoxide | Nucleophilic Aromatic Substitution | 4-Chloro-6-methoxypyrimidine |

| 2,4-Dihydroxybenzaldehyde | Methyl iodide / Base | Williamson Ether Synthesis | 2-Methoxy-4-hydroxybenzaldehyde |

Modern and Sustainable Synthetic Approaches

The synthesis of complex heterocyclic compounds such as this compound has been significantly advanced by the adoption of modern and sustainable chemical methodologies. These approaches aim to improve reaction efficiency, reduce environmental impact, and simplify experimental procedures compared to traditional multi-step synthetic routes. Key strategies include the use of microwave irradiation to accelerate reaction rates, the design of one-pot multicomponent reactions to increase atom economy, and the application of novel catalysts to enhance selectivity and yield.

Microwave-Assisted Synthesis for Pyrimidine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic scaffolds, including pyrimidine derivatives. eurekaselect.com This technique utilizes microwave irradiation to generate rapid and intense heating of polar substances, leading to a significant reduction in reaction times compared to conventional heating methods. tandfonline.com The key advantages of this methodology include dramatically faster reaction rates, often reducing synthesis time from hours to minutes, improved product yields, and enhanced selectivity. tandfonline.comresearchgate.net

In the context of pyrimidine synthesis, microwave irradiation has been successfully applied to multicomponent reactions like the Biginelli condensation, which is a cornerstone for creating dihydropyrimidine (B8664642) scaffolds. tandfonline.comfoliamedica.bg For the synthesis of a thione derivative like this compound, a plausible microwave-assisted approach would involve the cyclocondensation of a suitable β-dicarbonyl compound, an aldehyde, and thiourea. The rapid heating generated by microwaves can overcome activation energy barriers efficiently, facilitating the cyclization and dehydration steps to form the pyrimidine ring. tandfonline.com This method is noted for its simplicity, solvent-free or low-solvent conditions, and ease of work-up, making it an attractive green chemistry approach. tandfonline.com Research has demonstrated the synthesis of various oxo- and thioxopyrimidines with yields ranging from 65% to 90% using this technique. tandfonline.com

Table 1: Examples of Microwave-Assisted Synthesis of Pyrimidine Derivatives

| Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| β-diketone, Arylaldehyde, (Thio)urea | HCl (catalyst), Ethanol, Microwave Irradiation | Not Specified | 65-90 | tandfonline.com |

| 5-Thiazolidinones, 2-butyl-1H-imidazole-5-carbaldehyde, Thiourea | Conc. HCl, Ethanol, Microwave Irradiation | 5 min | Not Specified | researchgate.net |

| Aldehyde, β-ketoester, Urea derivatives | Acidic condition, Microwave Irradiation | Not Specified | Good | foliamedica.bg |

One-Pot Multicomponent Reactions for Pyrimidine Scaffolds

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation. nih.govbohrium.com This approach avoids the need for isolating intermediates, thereby saving time, solvents, and reagents, which aligns with the principles of green chemistry. bohrium.comnih.gov For the construction of pyrimidine scaffolds, MCRs are particularly valuable as they allow for the rapid assembly of the heterocyclic core with diverse functional groups. researchgate.netbohrium.com

Table 2: Examples of One-Pot Multicomponent Reactions for Pyrimidine Scaffolds

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Biginelli-type | Cyclopentanone, Aromatic aldehydes, Urea/Thiourea | Cyanuric chloride, Acetonitrile, Room Temperature | Pyrimidinone/thione derivatives | researchgate.net |

| [1+3+2] Cyclization | Aldehyde, Aminopyrimidines, Tetronic acid or 1,3-indanedione | Catalyst-free, Glycol, Ultrasonic irradiation | Pyrido[2,3-d]pyrimidine derivatives | researchgate.net |

| Three-component | 5-amino-1-phenyl-1H-1,2,4-triazoles, Aromatic aldehydes, Ethyl acetoacetate | APTS (10 mol%), Ethanol, Reflux | eurekaselect.comtandfonline.comresearchgate.nettriazolo[4,3-a]pyrimidine derivatives | mdpi.com |

Catalytic Methodologies in Pyrimidine Thione Synthesis

The use of catalysts is central to modern organic synthesis, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. mdpi.com In the synthesis of pyrimidine thiones, a variety of catalytic systems, including organocatalysts, heterogeneous catalysts, and metal catalysts, have been employed to facilitate the key bond-forming steps. nih.govacs.org Catalysts can activate substrates, stabilize reactive intermediates, or facilitate cyclization, leading to improved yields and purities of the final products.

Organocatalysts, such as L-proline and p-toluenesulfonic acid (p-TSA), have been effectively used in Biginelli-type reactions to produce pyrimidine derivatives. nih.govacs.org These catalysts are often metal-free, less toxic, and more environmentally benign. For example, L-proline, in combination with a cocatalyst like trifluoroacetic acid (TFA), can promote the three-component reaction between an aromatic aldehyde, thiourea, and a cyclic ether to form pyrimidine thiones. nih.govacs.org

Heterogeneous catalysts offer the significant advantage of easy separation from the reaction mixture and potential for recycling, which is economically and environmentally beneficial. rsc.org Materials like NiCoSe₂ and NiCo₂S₄ have been developed as effective heterogeneous catalysts for the synthesis of dihydropyrimidine-2-ones/thiones. rsc.org These catalysts have demonstrated high performance and can be recycled multiple times with minimal loss of activity. rsc.org The development of such robust catalytic systems is crucial for sustainable chemical production.

Table 3: Catalysts Used in the Synthesis of Pyrimidine Thione Derivatives

| Catalyst | Reactants | Solvent/Conditions | Product Type | Reference |

|---|---|---|---|---|

| L-proline / Trifluoroacetic acid (TFA) | Aromatic aldehyde, Thiourea, 3,4-dihydro-(2H)-pyran | Acetonitrile (CH₃CN), 85 °C, Reflux | 4-aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-thiones | nih.govacs.org |

| p-Toluenesulfonic acid (p-TSA) | Aromatic aldehydes, Thiourea, 3,4-dihydro-2H-pyran | DMF/CH₃CN, Reflux | 4-aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-thiones | nih.govacs.org |

| NiCoSe₂ / NiCo₂S₄ | Not specified (General for DHPMs) | Not specified | Dihydropyrimidine-2-thiones | rsc.org |

Reactivity and Chemical Transformations of 6 Methoxy 5 Nitro 1h Pyrimidine 4 Thione

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring in this compound is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the nitro group. This makes the carbon atoms of the ring, particularly those bearing leaving groups, susceptible to attack by nucleophiles.

The thione group at the C-4 position primarily undergoes reactions on the sulfur atom. It can be readily S-alkylated or S-acylated. For instance, reaction with alkyl halides, such as ethyl iodide, in the presence of a base leads to the formation of the corresponding 4-(alkylthio)pyrimidine derivative. nih.gov This S-alkylation is a common transformation for heterocyclic thiones and converts the thione into a better leaving group for subsequent nucleophilic substitution at the C-4 position.

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| 6-methoxy-5-nitro-1H-pyrimidine-4-thione | Ethyl Iodide (C2H5I) / Base | Standard alkylation conditions | 4-(Ethylthio)-6-methoxy-5-nitropyrimidine |

| This compound | 2-Chloroacetamide (ClCH2CONH2) / Base | Standard alkylation conditions | 2-((6-Methoxy-5-nitropyrimidin-4-yl)thio)acetamide |

The methoxy (B1213986) group at the C-6 position is a potential leaving group for nucleophilic aromatic substitution. Its reactivity is enhanced by the activating effect of the adjacent nitro group. Reactions with strong nucleophiles, such as primary amines, can lead to the displacement of the methoxy group. chemrxiv.org For example, treatment with amines like benzylamine (B48309) can result in the formation of the corresponding 6-(alkylamino)-5-nitro-1H-pyrimidine-4-thione.

Studies on related 5-nitropyrimidine (B80762) systems have shown that alkoxy groups can be effective leaving groups, sometimes even more so than a halogen like chlorine, depending on the specific reaction conditions and the other substituents on the ring. chemrxiv.org In reactions of 4-methoxy-5-nitropyrimidine (B8763125) with hydrazine (B178648), the methoxy group is readily displaced to form 4-hydrazino-5-nitropyrimidine. rsc.org This highlights the susceptibility of the C-6 position to nucleophilic attack.

| Reactant | Nucleophile | Conditions | Product |

|---|---|---|---|

| This compound | Benzylamine (C6H5CH2NH2) | Mild conditions, e.g., room temperature | 6-(Benzylamino)-5-nitro-1H-pyrimidine-4-thione |

| This compound | Hydrazine (N2H4) | Controlled temperature | 6-Hydrazino-5-nitro-1H-pyrimidine-4-thione |

While less common than displacement of halide or alkoxy groups, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is highly activated. In some heterocyclic systems, such as dinitroquinazolines, the nitro group can be displaced by nucleophiles like methylamine. rsc.orgresearchgate.net For this compound, this reaction is plausible under forcing conditions with very strong nucleophiles, although it is generally less favored than substitution at the C-4 or C-6 positions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of electron-rich aromatic systems like benzene (B151609). wikipedia.org The pyrimidine ring, being a π-deficient heterocycle, is inherently deactivated towards electrophilic attack. This deactivation is severely compounded in this compound by the presence of the potent electron-withdrawing nitro group.

Even pyridine, which is less electron-deficient than a nitropyrimidine, undergoes electrophilic substitution much more slowly than benzene and requires harsh conditions. wikipedia.org Therefore, standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally considered not to occur on the pyrimidine ring of this compound. masterorganicchemistry.comyoutube.commasterorganicchemistry.comlibretexts.org The electron-poor nature of the ring makes it a very poor nucleophile, unable to attack the electrophiles required for these transformations.

Tautomerism and Isomerization Pathways

This compound can exist in two tautomeric forms: the thione form and the thiol form. This is a common phenomenon in heterocyclic compounds containing a thioamide moiety. science.govresearchgate.net The equilibrium between these two forms is influenced by factors such as the solvent, pH, and temperature.

Thione Form: this compound

Thiol Form: 6-methoxy-5-nitro-4-mercaptopyrimidine

Computational and experimental studies on various heterocyclic thiones have generally shown that the thione tautomer is the more stable and predominant form in the solid state and in neutral or acidic solutions. ias.ac.injocpr.com The equilibrium tends to shift towards the thiol form in alkaline media, where the acidic thiol proton can be removed to form a thiolate anion. jocpr.com The thiol form is significant as it can participate in reactions characteristic of mercaptans, such as oxidation to disulfides.

| Tautomeric Form | Structure Name | Predominant Conditions |

|---|---|---|

| Thione | This compound | Solid state, Neutral/Acidic solution |

| Thiol | 6-methoxy-5-nitro-4-mercaptopyrimidine | Alkaline solution (as thiolate) |

Keto-Enol Tautomerism (if applicable to related forms)

The concept of keto-enol tautomerism is directly applicable to the oxygen analogue of the title compound, 6-methoxy-5-nitro-1H-pyrimidin-4-one. In pyrimidin-4-one systems, a tautomeric equilibrium exists between the keto form (pyrimidin-4(1H)-one) and the enol form (pyrimidin-4-ol). cdnsciencepub.comcdnsciencepub.com Theoretical and experimental studies on 4-pyrimidinone and its derivatives have shown that the keto structure is generally the more stable and predominant tautomer. researchgate.net

For this compound, the analogous equilibrium is thione-thiol tautomerism. The molecule can exist in the thione form or the thiol form, which involves the migration of a proton from a ring nitrogen to the exocyclic sulfur atom. This creates a pyrimidine-4-thiol (B7810261) aromatic system. While both forms may exist in equilibrium, the thione tautomer is typically more stable in related heterocyclic systems. cdnsciencepub.com The presence of specific functional groups and the surrounding chemical environment can influence the position of this equilibrium. cdnsciencepub.comnih.gov

Table 1: Tautomeric Forms of this compound

| Tautomeric Form | Structure | Key Features |

| Thione Form | Contains a C=S (thiocarbonyl) group. Proton is on a ring nitrogen (N1 or N3). | |

| Thiol Form | Contains an S-H (thiol) group. The pyrimidine ring is fully aromatic. |

Reduction and Oxidation Reactions of Functional Groups

The presence of both a nitro group and a thione group makes this compound susceptible to a range of reduction and oxidation reactions, allowing for significant chemical modifications.

The nitro group on the pyrimidine ring is a versatile functional group that can be readily reduced to an amino group, providing a key intermediate for further derivatization. This transformation is a common and well-established reaction in organic chemistry. researchgate.net A variety of reducing agents can be employed to achieve this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule. researchgate.net

Common methods for the reduction of aromatic nitro compounds to the corresponding anilines include catalytic hydrogenation using catalysts like Palladium-on-carbon (Pd/C) or Raney nickel. researchgate.net Chemical reduction using metals in acidic media, such as iron in acetic acid or tin(II) chloride, is also highly effective. researchgate.netresearchgate.net These methods are generally chemoselective for the nitro group, leaving other functional groups like the methoxy and thione groups intact. The successful reduction would yield 5-amino-6-methoxy-1H-pyrimidine-4-thione.

Table 2: Representative Conditions for Nitro Group Reduction

| Reagent/Catalyst | Solvent | Conditions | Product |

| H₂, Pd/C | Ethanol or Methanol (B129727) | Room temperature, atmospheric pressure | 5-amino-6-methoxy-1H-pyrimidine-4-thione |

| Fe, Acetic Acid | Acetic Acid/Water | Reflux | 5-amino-6-methoxy-1H-pyrimidine-4-thione |

| SnCl₂·2H₂O | Ethanol | Reflux | 5-amino-6-methoxy-1H-pyrimidine-4-thione |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol | Room temperature | 5-amino-6-methoxy-1H-pyrimidine-4-thione. researchgate.net |

The thione group is susceptible to oxidation by various reagents, leading to several possible products. A common transformation is the conversion of the thiocarbonyl (C=S) group to a carbonyl (C=O) group, a process known as oxidative desulfurization. This reaction effectively converts the pyrimidine-4-thione into its corresponding pyrimidin-4-one analogue. Reagents like hydrogen peroxide in acetic acid or m-chloroperbenzoic acid (m-CPBA) can accomplish this transformation. cdnsciencepub.comnih.gov The treatment of heterocyclic thiones with hydrogen peroxide in acetic acid can lead to the replacement of the exocyclic sulfur atom with oxygen. cdnsciencepub.com

Depending on the reaction conditions and the oxidizing agent used, other outcomes are possible. Milder oxidation might lead to the formation of a disulfide bridge between two molecules, while more aggressive oxidation could potentially convert the thione to a sulfonic acid derivative before ring cleavage or rearrangement occurs. For instance, the oxidation of some heterocyclic thiones can result in the formation of heteroaromatic cations through the elimination of the sulfur atom as sulfate. cdnsciencepub.com

Table 3: Potential Oxidation Products of the Thione Group

| Oxidizing Agent | Potential Product | Reaction Type |

| H₂O₂ in Acetic Acid | 6-methoxy-5-nitro-1H-pyrimidin-4-one | Oxidative Desulfurization. cdnsciencepub.com |

| m-CPBA | 6-methoxy-5-nitro-1H-pyrimidin-4-one | Oxidative Desulfurization. nih.gov |

| KMnO₄ | Pyrimidine-4-sulfonic acid or ring cleavage | Strong Oxidation. researchgate.net |

| Osmium Tetroxide | Dihydroxylated pyrimidone derivatives | Ring Oxidation. nih.gov |

Cycloaddition Reactions and Annulation Strategies

Pyrimidine-2-thiones and 4-thiones are valuable precursors for the synthesis of fused heterocyclic systems. rsc.org The thione group provides a reactive handle for annulation reactions, where a new ring is constructed onto the existing pyrimidine framework. A common and effective strategy involves the S-alkylation of the thione followed by intramolecular cyclization. researchgate.netrsc.org

In this approach, the thione is first treated with a base to form a thiolate anion, which then acts as a nucleophile. This thiolate can be alkylated with a reagent containing a second electrophilic site or a group capable of participating in a subsequent cyclization. For example, reaction with an α-haloketone would introduce a side chain that can subsequently condense with a ring nitrogen or the adjacent amino group (formed after nitro group reduction) to form a fused thiazole (B1198619) ring, leading to a thiazolo[3,2-a]pyrimidine system. Similarly, using reagents like ethyl bromoacetate (B1195939) can lead to the formation of thieno[2,3-d]pyrimidine (B153573) derivatives. bu.edu.eg These annulation strategies are powerful tools for expanding the structural diversity of pyrimidine-based compounds and generating complex polycyclic systems. nih.govorganic-chemistry.org

Table 4: General Annulation Strategy for Fused Ring Synthesis

| Step | Reagents & Conditions | Intermediate/Product | Fused System Example |

| 1. S-Alkylation | Base (e.g., K₂CO₃, NaH), Electrophile (e.g., R-X) in a solvent like DMF or Ethanol | S-alkylated pyrimidine | Thiazolo[3,2-a]pyrimidine |

| 2. Cyclization | Heat or Acid/Base catalyst | Fused heterocyclic system | Thieno[2,3-d]pyrimidine |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 6-methoxy-5-nitro-1H-pyrimidine-4-thione, both ¹H and ¹³C NMR, along with two-dimensional techniques, would provide definitive structural information.

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting distinct signals for the methoxy (B1213986) protons and the pyrimidine (B1678525) ring proton.

Methoxy Protons (-OCH₃): The three protons of the methoxy group attached to C6 are expected to appear as a sharp singlet. The chemical shift of this group is generally found in the range of δ 3.8-4.2 ppm. The electronegativity of the oxygen atom and its attachment to the pyrimidine ring contribute to this characteristic chemical shift.

N-H Proton: The proton attached to the nitrogen at position 1 (N1) is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature, typically appearing in a wide range from δ 11.0 to 14.0 ppm for thio-lactam structures.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H2 | 8.0 - 9.0 | Singlet |

| -OCH₃ | 3.8 - 4.2 | Singlet |

Coupling constants are not expected for the primary signals in the ¹H NMR spectrum of this molecule as the protons are not on adjacent carbons.

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the attached functional groups.

Thione Carbon (C4): The C4 carbon, part of the C=S double bond, is expected to be significantly deshielded and appear far downfield, typically in the range of δ 175-185 ppm.

Pyrimidine Ring Carbons (C2, C5, C6):

C2: This carbon, situated between two nitrogen atoms, will be deshielded and is predicted to resonate in the region of δ 150-160 ppm.

C6: The carbon bearing the methoxy group (C6) will also be in a relatively downfield region, influenced by the electronegative oxygen atom, likely appearing around δ 160-170 ppm.

C5: The presence of the electron-withdrawing nitro group will cause a downfield shift for the C5 carbon, with an expected resonance in the range of δ 125-135 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear in the typical range for such groups, around δ 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 150 - 160 |

| C4 | 175 - 185 |

| C5 | 125 - 135 |

| C6 | 160 - 170 |

While specific 2D NMR data is unavailable, these techniques would be crucial for unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): A COSY spectrum would confirm the absence of proton-proton couplings, as no cross-peaks would be expected.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signal of the methoxy group to its corresponding carbon signal.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the pyrimidine ring, the thione group, the methoxy group, and the nitro group.

The vibrational spectrum of a pyrimidine thione is characterized by several key features:

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key characteristic band. It is generally observed in the region of 1100-1250 cm⁻¹. This band can sometimes be coupled with other vibrations.

N-H Stretching: The N-H stretching vibration of the pyrimidine ring is expected to appear as a broad band in the region of 3100-3400 cm⁻¹.

C-N Stretching: The C-N stretching vibrations within the pyrimidine ring typically appear in the 1300-1400 cm⁻¹ region.

Ring Vibrations: The pyrimidine ring itself gives rise to several characteristic stretching and bending vibrations, often observed in the fingerprint region (below 1500 cm⁻¹).

The methoxy and nitro substituent groups will introduce their own characteristic vibrational modes and influence the vibrations of the pyrimidine thione core.

Nitro Group (NO₂) Vibrations: The nitro group is characterized by two strong stretching vibrations:

Asymmetric stretching: This typically appears as a strong band in the range of 1500-1570 cm⁻¹.

Symmetric stretching: This is also a strong band, found in the region of 1300-1370 cm⁻¹.

Methoxy Group (-OCH₃) Vibrations:

C-H Stretching: The C-H stretching vibrations of the methyl group are expected in the 2850-2960 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration of the methoxy group will likely appear as a strong band between 1000 and 1100 cm⁻¹.

The electron-withdrawing nature of the nitro group and the electron-donating nature of the methoxy group will electronically perturb the pyrimidine ring, which may lead to shifts in the characteristic ring vibration frequencies compared to an unsubstituted pyrimidine thione.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100 - 3400 | Medium, Broad |

| C-H Stretch (Methoxy) | 2850 - 2960 | Medium |

| NO₂ Asymmetric Stretch | 1500 - 1570 | Strong |

| NO₂ Symmetric Stretch | 1300 - 1370 | Strong |

| C=S Stretch | 1100 - 1250 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For this compound, the spectrum is characterized by absorption bands corresponding to n-π* and π-π* transitions, which are influenced by the interplay of the pyrimidine ring, the nitro group, the methoxy group, and the thione group.

Analysis of n-π* and π-π* Transitions

The electronic spectrum of this compound is expected to exhibit distinct absorption bands corresponding to n-π* and π-π* transitions. The π-π* transitions, typically of high intensity (large molar absorptivity, ε), arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the pyrimidine ring, further influenced by the nitro and thione groups. These transitions are generally observed at shorter wavelengths (higher energy).

The n-π* transitions involve the excitation of a non-bonding electron (from the nitrogen or sulfur atoms) to a π* antibonding orbital. These transitions are characteristically of lower intensity compared to π-π* transitions and appear at longer wavelengths (lower energy). The presence of the thione group (C=S) and the nitro group (NO₂) significantly contributes to these transitions. Theoretical and experimental studies on similar heterocyclic compounds suggest that the interplay of these functional groups dictates the precise energy and intensity of these electronic transitions.

| Transition Type | Expected Wavelength Region | Intensity (Molar Absorptivity, ε) |

| π-π | Shorter Wavelength (Higher Energy) | High |

| n-π | Longer Wavelength (Lower Energy) | Low |

Solvatochromic Effects on UV-Vis Spectra

Solvatochromism refers to the shift in the position of an absorption band upon a change in the polarity of the solvent. This phenomenon provides valuable information about the nature of the electronic transitions.

For π-π* transitions, an increase in solvent polarity typically leads to a bathochromic shift (a shift to longer wavelengths). This is because the excited state is generally more polar than the ground state in such transitions, and a polar solvent will stabilize the more polar excited state to a greater extent, thus reducing the energy gap for the transition.

Conversely, for n-π* transitions, an increase in solvent polarity usually results in a hypsochromic shift (a shift to shorter wavelengths). In this case, the ground state, with its non-bonding electrons, is more readily stabilized by polar solvents through hydrogen bonding or dipole-dipole interactions. This stabilization lowers the energy of the ground state more than the excited state, thereby increasing the energy required for the transition. Observing these shifts for this compound in solvents of varying polarity would confirm the assignment of its n-π* and π-π* transitions.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The molecular formula of this compound is C₅H₅N₃O₃S. The theoretical exact mass can be calculated using the most abundant isotopes of each element.

| Element | Isotopic Mass (amu) |

| Carbon (¹²C) | 12.000000 |

| Hydrogen (¹H) | 1.007825 |

| Nitrogen (¹⁴N) | 14.003074 |

| Oxygen (¹⁶O) | 15.994915 |

| Sulfur (³²S) | 31.972071 |

Based on these values, the theoretical monoisotopic mass of this compound can be precisely calculated, and experimental verification through HRMS would confirm its elemental composition.

Fragmentation Pattern Analysis

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. For this compound, the fragmentation is expected to be influenced by the pyrimidine core and its substituents. Studies on the mass spectral fragmentation of pyrimidinethiones indicate that the pyrimidine ring is relatively stable. sapub.org

Key fragmentation pathways for this compound would likely involve:

Loss of the nitro group: A common fragmentation for nitro compounds is the loss of NO₂ (46 Da) or NO (30 Da). nih.gov

Loss of the methoxy group: Cleavage of the O-CH₃ bond can lead to the loss of a methyl radical (•CH₃, 15 Da) or a methoxy radical (•OCH₃, 31 Da).

Cleavage of the pyrimidine ring: Although more stable, the pyrimidine ring can undergo retro-Diels-Alder reactions or other ring-opening fragmentations, leading to characteristic smaller fragments. sapub.org

Loss of small neutral molecules: Elimination of molecules such as CO (28 Da) or HCN (27 Da) from the ring structure is also plausible.

A detailed analysis of the m/z values of the fragment ions in the mass spectrum allows for the reconstruction of these fragmentation pathways, thereby confirming the connectivity of the atoms within the molecule.

| Proposed Fragment | Mass Loss (Da) |

| [M - NO₂]⁺ | 46 |

| [M - CH₃]⁺ | 15 |

| [M - OCH₃]⁺ | 31 |

| [M - CO]⁺ | 28 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Intermolecular interactions, such as hydrogen bonding (e.g., between the N-H of one molecule and the O of the nitro group or the S of the thione group of another) and π-π stacking of the pyrimidine rings, would likely play a significant role in the crystal packing. These interactions are crucial for understanding the solid-state properties of the compound. Obtaining single crystals of sufficient quality is a prerequisite for such an analysis.

Bond Lengths and Angles Analysis

A critical aspect of structural elucidation involves the analysis of bond lengths and angles to understand the molecule's geometry, hybridization, and potential electronic effects. Despite targeted searches for crystallographic information files (CIFs) and related structural reports, no specific bond length and angle data for this compound could be retrieved. Therefore, the creation of a data table for these parameters is not possible.

Crystal Packing and Intermolecular Interactions

Understanding the crystal packing and intermolecular forces, such as hydrogen bonds, π-stacking, and van der Waals interactions, is fundamental to comprehending the solid-state properties of a compound. The search did not yield any studies on the crystal structure of this compound, and as a result, no information on its crystal packing or specific intermolecular interactions is available. Consequently, a data table detailing these interactions cannot be generated.

Computational and Theoretical Investigations of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no specific published computational or theoretical studies available for the compound This compound .

Therefore, it is not possible to provide detailed, scientifically accurate research findings, data tables, or analysis for the requested sections and subsections, which include:

Computational and Theoretical Investigations

Molecular Dynamics Simulations

While the methodologies listed (DFT, Ab Initio, Molecular Dynamics) are standard and widely used for the computational analysis of novel chemical compounds, including many pyrimidine (B1678525) derivatives, the specific application of these methods to "6-methoxy-5-nitro-1H-pyrimidine-4-thione" has not been documented in available research.

To provide an article that is both scientifically accurate and strictly focused on the subject compound as per the instructions, specific data from peer-reviewed studies on this exact molecule would be required. Without such source data, generating the requested content is not feasible.

of this compound

A comprehensive review of the available scientific literature reveals a significant gap in the computational and theoretical investigation of the specific chemical compound this compound. Despite the existence of extensive computational studies on various other pyrimidine derivatives, no dedicated research focusing on the conformational analysis, solvent effects, spectroscopic property prediction, or quantitative structure-property relationships (QSPR) for this particular molecule could be identified.

Computational chemistry serves as a powerful tool in modern chemical research, providing deep insights into molecular structure, properties, and reactivity. Techniques such as Density Functional Theory (DFT) are routinely employed to predict spectroscopic data (NMR, IR, UV-Vis), analyze molecular orbitals, and understand reaction mechanisms. Similarly, QSPR and Quantitative Structure-Activity Relationship (QSAR) models are vital in medicinal chemistry and materials science for predicting the biological activity or physical properties of compounds based on their molecular structure. ijcsi.promdpi.comnih.gov

While numerous studies have successfully applied these computational methods to a wide array of pyrimidine and thione-containing heterocycles, the specific compound of interest, this compound, appears to be uncharacterized in this regard. The available literature details computational analyses of related structures, such as various pyrimidine-2-thione derivatives, dihydropyrimidines, and other fused pyrimidine systems. tandfonline.comnih.govresearchgate.netekb.eg These studies have explored their electronic properties, vibrational modes, and potential as bioactive agents. ijcce.ac.irresearchgate.net However, the unique combination of the methoxy (B1213986), nitro, and thione functional groups on the pyrimidine core of the title compound has not been the subject of published theoretical research.

Consequently, it is not possible to provide detailed, scientifically accurate content for the requested sections and subsections, as no specific data exists in the public domain for:

Quantitative Structure-Property Relationships (QSPR) Modeling:This compound has not been included in any published QSPR models that would allow for the prediction of its physicochemical properties.

Relationship between Molecular Descriptors and Chemical Properties

The chemical and physical properties of a molecule are intrinsically linked to its structure. Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and are used to build relationships between structure and activity, known as Quantitative Structure-Activity Relationships (QSAR). nih.govnih.gov For this compound, a variety of molecular descriptors can be calculated to understand its characteristics.

Key Molecular Descriptors and Their-Implications:

Electronic Descriptors: The nitro group (-NO2) is a strong electron-withdrawing group, which significantly influences the electronic properties of the pyrimidine ring. nih.gov Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A low LUMO energy, anticipated for this compound due to the nitro group, suggests a higher susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is also a critical descriptor for molecular stability and reactivity. tandfonline.com

Steric and Topological Descriptors: Molecular weight, molecular volume, and connectivity indices provide information about the size and shape of the molecule. nih.gov These descriptors can influence how the molecule interacts with biological targets or other reactants.

Below is an illustrative table of molecular descriptors that could be computationally generated for this compound and related compounds to establish property relationships.

| Descriptor Category | Specific Descriptor | Potential Influence on Chemical Properties |

| Electronic | HOMO Energy | Relates to the ability to donate electrons. |

| LUMO Energy | Indicates susceptibility to nucleophilic attack. nih.gov | |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. tandfonline.com | |

| Dipole Moment | Affects polarity and solubility. | |

| Lipophilic | logP | Predicts solubility in polar and non-polar media. nih.gov |

| Steric/Topological | Molecular Weight | Basic property influencing physical characteristics. |

| Molecular Volume | Relates to steric hindrance and potential for interaction. | |

| Connectivity Indices | Describes the branching and connectivity of the molecule. nih.gov |

Predictive Models for Reactivity

Predictive models, often developed through QSAR studies, can forecast the reactivity of a compound in various chemical transformations. nih.govnih.gov For this compound, such models would be invaluable for designing synthetic routes and predicting potential reaction products.

Developing Reactivity Models:

The development of predictive models for the reactivity of this compound would likely involve the following steps:

Data Set Compilation: A dataset of related pyrimidine derivatives with known experimental reactivity data would be assembled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated using computational software. researchgate.net

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) would be employed to build a mathematical relationship between the calculated descriptors and the observed reactivity. nih.gov

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net

For this compound, a key aspect of its reactivity is the presence of the nitro group, which activates the pyrimidine ring for certain reactions. Predictive models could quantify the extent of this activation and predict, for example, the regioselectivity of nucleophilic aromatic substitution reactions.

An illustrative example of a simplified QSAR model for reactivity might look like the following hypothetical equation:

Reactivity = a(LUMO Energy) + b(Dipole Moment) + c(Molecular Volume) + constant

In this equation, 'a', 'b', and 'c' are coefficients determined from the regression analysis, indicating the relative importance of each descriptor in predicting reactivity.

The insights gained from such computational and theoretical investigations are fundamental to understanding the chemical nature of this compound and pave the way for its potential applications in various fields of chemistry.

Mechanistic Studies of Chemical Transformations Involving 6 Methoxy 5 Nitro 1h Pyrimidine 4 Thione

Detailed Reaction Mechanisms of Synthesis Pathways

Pathway Step 1: Dichlorination of 4,6-dihydroxy-5-nitropyrimidine

The synthesis typically begins with the nitration of 4,6-dihydroxypyrimidine, followed by a dichlorination reaction. The resulting 4,6-dichloro-5-nitropyrimidine is a key intermediate. The chlorination is commonly achieved using phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine such as N,N-dimethylaniline.

The mechanism proceeds as follows:

Activation of Phosphorus Oxychloride: The lone pair on the nitrogen of N,N-dimethylaniline attacks the electrophilic phosphorus atom of POCl₃, displacing a chloride ion to form a highly reactive phosphonium intermediate.

Formation of Chloropyrimidinium Intermediate: The hydroxyl group of the pyrimidine (B1678525) tautomer (the pyrimidone form) attacks the activated phosphonium intermediate.

Elimination and Substitution: A subsequent elimination cascade, driven by the formation of a stable phosphoryl chloride byproduct, results in the replacement of the hydroxyl group with a chlorine atom. This process occurs at both the 4 and 6 positions to yield 4,6-dichloro-5-nitropyrimidine.

Pathway Step 2: Nucleophilic Aromatic Substitution (SₙAr) - Methoxylation

The next step involves the selective replacement of one of the chlorine atoms with a methoxy (B1213986) group. This is a nucleophilic aromatic substitution (SₙAr) reaction. By using one equivalent of sodium methoxide (B1231860) (NaOMe) in methanol (B129727) at controlled temperatures, one chlorine atom can be selectively displaced.

The SₙAr mechanism for this step is as follows:

Nucleophilic Attack: The methoxide ion (CH₃O⁻), a potent nucleophile, attacks one of the electron-deficient carbon atoms at position 4 or 6 of the pyrimidine ring. The ring's nitrogen atoms and the C5-nitro group strongly activate these positions towards nucleophilic attack by withdrawing electron density.

Formation of a Meisenheimer Complex: The attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and, importantly, onto the oxygen atoms of the nitro group.

Rearomatization: The intermediate collapses by expelling the chloride ion as a leaving group, restoring the aromaticity of the pyrimidine ring and yielding 4-chloro-6-methoxy-5-nitropyrimidine.

Pathway Step 3: Nucleophilic Aromatic Substitution (SₙAr) - Thionation

The final step is the conversion of the remaining chlorine atom into a thione group. This is achieved by reacting 4-chloro-6-methoxy-5-nitropyrimidine with a sulfur nucleophile, such as sodium hydrosulfide (NaSH).

The mechanism is analogous to the methoxylation step:

Nucleophilic Attack: The hydrosulfide ion (SH⁻) attacks the carbon atom at the remaining chloro-substituted position (position 4).

Formation of a Meisenheimer Complex: A second Meisenheimer-type intermediate is formed, with the negative charge again stabilized by the ring nitrogens and the nitro group.

Rearomatization and Tautomerization: The intermediate expels the chloride ion to form 6-methoxy-5-nitro-pyrimidine-4-thiol. This thiol (-SH) tautomer exists in equilibrium with the more stable thione (C=S) form, 6-methoxy-5-nitro-1H-pyrimidine-4-thione. The equilibrium heavily favors the thione tautomer.

Kinetic and Thermodynamic Aspects of Reactions

Specific kinetic and thermodynamic parameters for the synthesis of this compound are not extensively published. However, the reaction rates and equilibria are governed by well-understood principles of physical organic chemistry.

The key factors influencing the reaction kinetics are:

Substrate Electronics: The presence of two ring nitrogen atoms and the powerful electron-withdrawing nitro group at the 5-position is the most significant factor. These groups strongly decrease the electron density at the 4 and 6 positions, making the SₙAr reactions kinetically favorable by lowering the activation energy for the nucleophilic attack and stabilizing the intermediate.

Nucleophilicity: The rate of substitution is directly proportional to the nucleophilicity of the attacking species (CH₃O⁻ and SH⁻).

Leaving Group Ability: Chloride is an excellent leaving group, which makes the rearomatization step (the second step of the SₙAr mechanism) rapid and thermodynamically favorable.

Thermodynamically, the formation of the final product is driven by the creation of a stable, highly conjugated heterocyclic system and the formation of stable inorganic salts (e.g., NaCl). The thione tautomer is generally more thermodynamically stable than the thiol form due to the greater strength of the C=S bond in this context and favorable lattice energies in the solid state.

Table 1: Factors Influencing Reaction Rates in the Synthesis Pathway

| Factor | Step Affected | Influence on Rate | Rationale |

|---|---|---|---|

| **Electron-Withdrawing Groups (-NO₂) ** | Methoxylation, Thionation | Increases Rate | Stabilizes the negatively charged Meisenheimer intermediate, lowering the transition state energy. |

| Pyrimidine Ring Nitrogens | Methoxylation, Thionation | Increases Rate | Act as electron sinks, stabilizing the Meisenheimer intermediate through resonance. |

| Nucleophile Strength (SH⁻ > CH₃O⁻) | Thionation vs. Methoxylation | Increases Rate | Stronger nucleophiles attack the electrophilic carbon more rapidly. |

| Leaving Group (Cl⁻) | Methoxylation, Thionation | Increases Rate | Good leaving groups facilitate the rearomatization step, which can be rate-influencing. |

| Temperature | All Steps | Increases Rate | Provides sufficient activation energy for the reactions to proceed at a practical rate. |

Identification and Characterization of Reaction Intermediates

The pivotal, albeit transient, intermediates in the synthesis of this compound are the Meisenheimer complexes formed during the two SₙAr steps.

Structure: A Meisenheimer complex is a non-aromatic, anionic σ-complex. In the methoxylation step, the intermediate has both a chloro and a methoxy group attached to the same sp³-hybridized carbon atom. The negative charge is distributed across the pyrimidine ring system and the nitro group. The resonance structures show the charge density localized on the ring nitrogen atoms and the oxygen atoms of the nitro group.

Characterization: Due to their high reactivity and short lifetimes, these intermediates are typically not isolated. Their existence is inferred from kinetic studies and is strongly supported by computational chemistry. In some analogous systems with highly stabilized structures, Meisenheimer complexes have been observed and characterized at low temperatures using spectroscopic methods like NMR and UV-Vis spectroscopy.

Another key intermediate is the activated phosphonium species formed from POCl₃ and the tertiary amine catalyst during the chlorination step. This species is highly electrophilic and is responsible for the efficient conversion of the pyrimidone's hydroxyl groups into good leaving groups.

Catalytic Cycles and the Role of Catalysts in Transformations

Catalysis plays a role primarily in the chlorination step of the proposed synthesis.

Catalytic Cycle in Chlorination: The use of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can accelerate the chlorination of dihydroxypyrimidines with POCl₃. google.com

Catalyst Activation of Reagent: The N,N-dimethylaniline (catalyst) attacks the phosphorus atom of POCl₃, displacing a chloride ion and forming a reactive N-phosphonium salt.

Reaction with Substrate: The pyrimidone substrate attacks the activated N-phosphonium salt.

Product Formation and Catalyst Regeneration: The intermediate collapses to form the chloropyrimidine, a phosphate byproduct, and regenerates the N,N-dimethylaniline catalyst, allowing it to enter another cycle.

The methoxylation and thionation steps are not catalytic in the traditional sense. They are base-mediated reactions where the nucleophiles (methoxide and hydrosulfide) are consumed stoichiometrically.

Solvent Effects on Reaction Mechanisms

The choice of solvent is critical for controlling the reaction rates and outcomes, particularly for the SₙAr reactions.

Chlorination: This reaction is often carried out using an excess of phosphorus oxychloride, which serves as both the reagent and the solvent. google.com Its polar nature can help to dissolve the starting materials and intermediates.

Methoxylation and Thionation (SₙAr): For SₙAr reactions, polar aprotic solvents are generally preferred. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (CH₃CN) are effective. wfu.edulibretexts.org

These solvents are polar enough to dissolve the ionic nucleophiles (NaOMe, NaSH).

Crucially, they are "aprotic," meaning they lack acidic protons. They solvate the cation (Na⁺) effectively but leave the anion (the nucleophile, CH₃O⁻ or SH⁻) relatively "bare" and highly reactive.

In contrast, polar protic solvents like water or methanol (which is also the reagent in the methoxylation step) can form strong hydrogen bonds with the nucleophile. This solvation shell stabilizes the nucleophile, reducing its energy and making it less reactive, thereby slowing down the rate of reaction. csbsju.eduyoutube.com

Table 2: Typical Solvents and Their Effects on Reaction Steps

| Reaction Step | Typical Solvent(s) | Role of Solvent |

|---|---|---|

| Chlorination | Phosphorus oxychloride (POCl₃) | Reagent and polar medium. |

| Methoxylation | Methanol (CH₃OH), DMF | Methanol acts as reagent and solvent. DMF can be used as a polar aprotic co-solvent to increase rate. |

| Thionation | DMF, Ethanol, Acetonitrile | Polar aprotic solvent increases nucleophilicity of SH⁻, accelerating the reaction. |

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The reactivity of the pyrimidine (B1678525) ring, enhanced by its substituents, makes 6-methoxy-5-nitro-1H-pyrimidine-4-thione an excellent starting material for synthesizing more complex fused heterocyclic systems.

Synthesis of Fused Pyrimidine Derivatives

The presence of multiple reaction sites on the this compound scaffold allows for its use in the synthesis of a variety of fused pyrimidine derivatives. Pyrimidine thiones are known to be valuable precursors for creating condensed heterocyclic systems. researchgate.net The thione group can undergo S-alkylation, which is a common strategy for functionalizing the pyrimidine ring and preparing it for subsequent cyclization reactions. researchgate.net

For instance, the reaction of pyrimidine thiones with appropriate bifunctional reagents can lead to the formation of thienopyrimidines, pyrimido[4,5-d]pyrimidines, and pyrido[2,3-d]pyrimidines. researchgate.net The general strategy often involves an initial reaction at the sulfur atom, followed by an intramolecular cyclization. The nitro group at the 5-position is a strong electron-withdrawing group, which can activate the pyrimidine ring for nucleophilic substitution reactions, further expanding its synthetic utility. yu.edu.jo The synthesis of fused pyrimidines is of significant interest due to their wide range of biological activities. researchgate.netyu.edu.jo

A general approach to synthesizing fused pyrimidines often involves the construction of a pyrimidine ring from acyclic precursors, followed by annulation reactions. researchgate.net However, starting with a pre-functionalized pyrimidine like this compound offers a more direct route to complex fused systems.

Table 1: Examples of Fused Heterocyclic Systems Potentially Derived from Pyrimidine Thiones

| Fused System | General Precursors | Potential Synthetic Strategy |

| Thieno[2,3-d]pyrimidines | Pyrimidine-thiones, α-halo ketones/esters | S-alkylation followed by intramolecular condensation |

| Pyrazolo[3,4-d]pyrimidines | Hydrazinopyrimidines | Reaction with 1,3-dicarbonyl compounds |

| Pyrimido[4,5-b]quinolines | Aminopyrimidines | Condensation with cyclohexanone (B45756) derivatives |

| Thiazolo[3,2-a]pyrimidines | Pyrimidine-2-thiones | Reaction with α-haloketones |

This table illustrates general synthetic routes for fused pyrimidines; specific applications of this compound would depend on its specific reactivity.

Incorporation into Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. nih.govnih.gov Pyrimidine derivatives are often synthesized and utilized in MCRs. nih.gov For example, the Biginelli reaction is a well-known MCR for the synthesis of dihydropyrimidinones. nih.gov

While specific examples involving this compound in MCRs are not extensively documented, its structural features suggest its potential as a valuable component. The presence of a nucleophilic thione and an electrophilic pyrimidine ring (due to the nitro group) could allow it to participate in various MCRs to generate complex heterocyclic libraries. nih.govnih.gov The development of novel MCRs is a continuous area of research, and the unique reactivity of this compound could be exploited in new synthetic methodologies.

Ligand Design in Coordination Chemistry

The thione group and the nitrogen atoms of the pyrimidine ring in this compound make it an interesting candidate for ligand design in coordination chemistry.

Metal Complexation Studies

Pyrimidine thiones are known to act as ligands for a variety of metal ions. asianpubs.orgresearchgate.net They can coordinate to metals through the exocyclic sulfur atom and one of the ring nitrogen atoms, forming stable chelate complexes. asianpubs.org The coordination behavior of pyrimidine thiones has been studied with various transition metals, including platinum, nickel, and cadmium. researchgate.nettandfonline.com

The resulting metal complexes can exhibit interesting structural, electronic, and magnetic properties. tandfonline.com The specific substituents on the pyrimidine ring, such as the methoxy (B1213986) and nitro groups in this compound, would be expected to modulate the electronic properties of the ligand and, consequently, the properties of the resulting metal complexes.

Table 2: Potential Coordination Modes of Pyrimidine Thione Ligands

| Coordination Mode | Donating Atoms | Resulting Chelate Ring Size |

| Bidentate | N, S | 4-membered |

| Bridging | S | - |

This table outlines common coordination modes for pyrimidine thiones; the actual coordination of this compound would need to be determined experimentally.

Influence of Ligand Structure on Coordination Geometry

The steric and electronic properties of a ligand play a crucial role in determining the coordination geometry of the resulting metal complex. The bulky substituents on a ligand can influence the arrangement of ligands around the metal center. nih.gov In the case of this compound, the methoxy group at the 6-position could exert a steric influence on the coordination sphere.

Furthermore, the electron-withdrawing nitro group would decrease the electron density on the pyrimidine ring, which could affect the ligand's donor strength and the stability of the metal-ligand bond. The interplay of these electronic and steric effects would ultimately dictate the coordination geometry, which could range from square planar to tetrahedral or octahedral, depending on the metal ion and the stoichiometry of the complex. wikipedia.org

Reagent in Chemo-selective Transformations

Chemo-selectivity, the preferential reaction of one functional group in the presence of others, is a cornerstone of modern organic synthesis. youtube.com The diverse functional groups of this compound suggest its potential use as a reagent in chemo-selective transformations. For example, the soft nucleophilicity of the thione group could be exploited for selective reactions with soft electrophiles, while the activated pyrimidine ring could react with specific nucleophiles. acs.org

The nitro group itself can be a site of chemical transformation. For instance, reduction of the nitro group to an amino group would provide a new site for further functionalization, opening up pathways to different classes of heterocyclic compounds. The ability to selectively transform one functional group while leaving others intact is a key challenge and opportunity in the synthesis of complex molecules. youtube.com

Precursor for Advanced Materials

The chemical architecture of this compound, featuring a combination of electron-donating and electron-withdrawing groups on a heterocyclic scaffold, positions it as a compound of interest for the synthesis of more complex molecules and advanced materials. Its functional groups—a methoxy group (-OCH₃), a nitro group (-NO₂), and a thione group (C=S)—provide multiple reactive sites for further chemical transformations. These structural characteristics suggest its potential role as a foundational building block in the targeted synthesis of materials with specific electronic or optical properties.

Development of Functional Materials (e.g., Nonlinear Optical Materials)

The field of nonlinear optics (NLO) relies on materials that can alter the properties of light, a characteristic that is highly dependent on molecular structure. Organic molecules, particularly those with a "push-pull" electronic structure, are of significant interest for NLO applications. This structure typically involves an electron-donating group (the "push") and an electron-accepting group (the "pull") connected by a π-conjugated system, which facilitates intramolecular charge transfer.

The pyrimidine ring itself is known to be π-deficient and electron-withdrawing, making it a suitable component for designing NLO materials. The structure of this compound contains the necessary components for a potential NLO chromophore:

An electron-donating methoxy group.

A strongly electron-withdrawing nitro group.

A π-conjugated pyrimidine system that can facilitate charge delocalization.

While the specific nonlinear optical properties of this compound have not been detailed in available research, the study of other substituted pyrimidine derivatives has shown promise. For instance, different pyrimidine-based molecules have been synthesized and investigated, demonstrating significant third-order nonlinear susceptibility, highlighting the potential of the pyrimidine core in creating materials for optical and photonic applications. Theoretical and experimental studies on various organic compounds confirm that the presence of nitro groups as acceptors can enhance NLO responses.

Based on these principles, this compound can be considered a theoretical candidate for use as a precursor in the development of NLO materials. However, dedicated studies and empirical data for this specific compound are not present in the currently available scientific literature.

Applications in Polymer Chemistry

The functional groups present in this compound, such as the thione and nitro groups, offer potential reaction sites for polymerization processes. The thione group, for example, could theoretically be involved in polymerization reactions, and the nitro group could be reduced to an amine, which is a common functional group used in the synthesis of polymers like polyamides or polyimides.

Despite this theoretical potential, a review of available scientific literature and research databases does not indicate any documented use or specific application of this compound in the field of polymer chemistry. Research in this area appears to be focused on other derivatives of pyrimidine for creating specialized polymers and covalent organic frameworks.

Physicochemical Properties of this compound

Below is a table summarizing the key physicochemical properties of the compound.

| Property | Value |

| CAS Number | 7154-33-8 |

| Molecular Formula | C₅H₅N₃O₃S |

| Molecular Weight | 187.18 g/mol |

| Density | 1.64 g/cm³ |

| Boiling Point | 276.7°C at 760 mmHg |

| Flash Point | 121.1°C |

| Refractive Index | 1.688 |

Data sourced from publicly available chemical databases.

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Efficient Synthetic Strategies

The synthesis of pyrimidine (B1678525) derivatives is a well-established field, yet there remains a continuous demand for more efficient, sustainable, and versatile methods. Future research in the synthesis of 6-methoxy-5-nitro-1H-pyrimidine-4-thione could focus on several key areas:

Microwave-Assisted Synthesis: Exploring microwave-assisted organic synthesis (MAOS) could significantly reduce reaction times and improve yields compared to conventional heating methods. This technique has been successfully applied to the synthesis of various pyrimidine derivatives.

Multi-component Reactions: Designing one-pot, multi-component reactions would enhance the atom economy and operational simplicity of the synthesis. Such strategies are highly sought after in modern organic synthesis for their efficiency.

Catalytic Approaches: Investigating novel catalysts, including metal-based and organocatalysts, could lead to milder reaction conditions and improved selectivity. For instance, iron-catalyzed annulation reactions have been employed for the synthesis of substituted pyrimidines. researchgate.net

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Parameters to Investigate |

| Conventional Heating | Well-established, predictable outcomes | Solvent, temperature, reaction time |

| Microwave-Assisted | Rapid heating, shorter reaction times, higher yields | Power, temperature, pressure |

| Multi-component | High atom economy, operational simplicity | Stoichiometry of reactants, catalyst, solvent |

| Novel Catalysis | Milder conditions, improved selectivity | Catalyst loading, ligand effects, reaction medium |

Exploration of Unconventional Reactivity Profiles

The interplay of the electron-donating methoxy (B1213986) group, the electron-withdrawing nitro group, and the versatile thione functionality suggests a rich and complex reactivity profile for this compound. Future studies should aim to unravel these unconventional reactivities:

Thione Group Transformations: The thione group can serve as a handle for a variety of transformations, including S-alkylation, S-oxidation, and conversion to the corresponding oxo-derivative. These modifications would generate a library of new compounds with potentially diverse biological activities.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrimidine ring, enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. Investigating the regioselectivity of such reactions with various nucleophiles could lead to a range of functionally diverse molecules.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which can then be further functionalized. This transformation opens up avenues for creating derivatives with different electronic and steric properties. For instance, the reduction of nitroaromatics to aromatic amines has been achieved using diboronic acid with broad functional group tolerance. acs.org

Ring Transformation Reactions: Under certain conditions, the pyrimidine ring itself might undergo transformations. For example, 4-methoxy-5-nitropyrimidine (B8763125) has been shown to react with hydrazine (B178648) to form 3-amino-4-nitropyrazole, indicating a potential for ring conversion. rsc.org

Advanced Computational Modeling for Enhanced Property Prediction

In silico methods are indispensable tools in modern chemical research for predicting molecular properties and guiding experimental design. For this compound, computational modeling can provide valuable insights:

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity indices, and spectroscopic properties of the molecule. This can help in predicting the most reactive sites for electrophilic and nucleophilic attack.

Molecular Docking Studies: If a biological target is identified, molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound and its derivatives. This is a crucial step in rational drug design.

Pharmacophore Modeling: By identifying the key structural features responsible for a particular biological activity, pharmacophore models can be developed to guide the design of new, more potent analogues.

Integration with Flow Chemistry and Automation for Scalable Synthesis

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.com The application of flow chemistry to the synthesis of this compound could be a significant step forward.